[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate
Description
Properties
IUPAC Name |
[4-(phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-18-17(7-4-12-22-18)20(25)26-13-14-8-10-15(11-9-14)19(24)23-16-5-2-1-3-6-16/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEYXKBCVZDPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoyl chloride with phenyl isocyanate to form 4-(phenylcarbamoyl)benzoic acid. This intermediate is then reacted with 2-chloropyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of enzyme-substrate interactions and disruption of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [4-(Phenylcarbamoyl)phenyl]methyl 2-bromopyridine-3-carboxylate
- [4-(Phenylcarbamoyl)phenyl]methyl 2-fluoropyridine-3-carboxylate
- [4-(Phenylcarbamoyl)phenyl]methyl 2-iodopyridine-3-carboxylate
Uniqueness
[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both phenylcarbamoyl and chloropyridine moieties. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Biological Activity
[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate is a compound with the molecular formula C19H13ClN2O3, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, particularly in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves a multi-step reaction process. A common method includes:
- Formation of Intermediate : Reaction of 4-aminobenzoyl chloride with phenyl isocyanate to yield 4-(phenylcarbamoyl)benzoic acid.
- Final Product Formation : Coupling this intermediate with 2-chloropyridine-3-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
This compound possesses unique structural features that contribute to its biological activity, including a phenylcarbamoyl group and a chloropyridine moiety, which enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor , potentially blocking active sites and disrupting metabolic pathways. The following mechanisms have been observed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to altered cellular functions.
- Protein-Ligand Interactions : It interacts with various proteins, influencing their activity and stability.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains, with minimum inhibitory concentrations (MICs) ranging from to .
Cytotoxicity Studies
Cytotoxicity assays reveal that while some derivatives exhibit low toxicity at concentrations up to , they can cause significant cytostatic effects with IC50 values below . This suggests a potential for selective toxicity against certain cancer cell lines while sparing normal cells .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | MIC (μM) |
|---|---|---|---|
| [4-(Phenylcarbamoyl)phenyl]methyl 2-bromopyridine-3-carboxylate | Structure | Moderate antimicrobial | 1 - 5 |
| [4-(Phenylcarbamoyl)phenyl]methyl 2-fluoropyridine-3-carboxylate | Structure | High cytotoxicity | <1 |
| [4-(Phenylcarbamoyl)phenyl]methyl 2-iodopyridine-3-carboxylate | Structure | Low activity | >10 |
Case Studies
-
In Vitro Evaluation Against Mycobacterium tuberculosis :
A study conducted on various derivatives demonstrated that certain compounds derived from the same class exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis. The most effective derivatives had MIC values as low as , indicating strong potential for treating resistant infections . -
Cytotoxic Effects on Cancer Cell Lines :
Another study highlighted the cytotoxic effects of related compounds on various cancer cell lines, revealing that these compounds could induce apoptosis selectively in malignant cells while maintaining safety profiles in non-cancerous cells .
Q & A
Basic: What are the recommended synthetic routes for [4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Esterification: React 2-chloropyridine-3-carboxylic acid with [4-(phenylcarbamoyl)phenyl]methanol under Steglich esterification conditions (DCC/DMAP in anhydrous DCM) .
Carbamate Formation: Introduce the phenylcarbamoyl group via coupling of 4-aminophenylboronic acid derivatives with phenyl isocyanate, as seen in Suzuki-Miyaura cross-coupling protocols using Pd catalysts (e.g., Pd(PPh₃)₄) .
Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95% purity, C18 column, acetonitrile/water mobile phase) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm ester, carbamate, and aromatic proton environments .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₀H₁₅ClN₂O₄: 394.07 g/mol).
- X-ray Crystallography: Single-crystal analysis to resolve stereochemistry and intermolecular interactions, as demonstrated in analogous pyridine-carboxylate derivatives .
Advanced: What experimental strategies address stability challenges during storage or reaction conditions?
Methodological Answer:
- Hydrolysis Mitigation: The ester group is prone to hydrolysis under basic conditions. Stability studies (pH 3–9, 25–50°C) recommend storage at -20°C in anhydrous DMSO or THF .
- Light Sensitivity: UV-Vis spectroscopy reveals photodegradation above 300 nm; use amber vials for long-term storage.
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition: Test against kinase or protease targets (e.g., 10 μM compound in ATP-dependent kinase assays, monitoring via fluorescence polarization).
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ determination over 48–72 hours) .
Advanced: How can computational modeling predict reactivity or target interactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Docking Studies: AutoDock Vina for ligand-protein binding (e.g., chloropyridine moiety’s affinity for hydrophobic kinase pockets) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Validation: Reproduce assays after repurifying the compound via preparative HPLC to exclude impurities (e.g., residual boronic acid from synthesis) .
- Batch Variability: Compare IC₅₀ values across multiple synthesis batches using ANOVA statistical analysis.
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and goggles.
- Ventilation: Work in a fume hood due to potential dust/volatile byproducts .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified chloropyridine (e.g., 2-fluoro substitution) or phenylcarbamoyl groups (e.g., electron-withdrawing substituents) .
- Activity Correlation: Use multivariate regression to link logP, polar surface area, and IC₅₀ values across analogs .
Advanced: What crystallographic insights inform solid-state properties?
Methodological Answer:
- Packing Analysis: X-ray diffraction reveals π-π stacking between aromatic rings and hydrogen-bonding networks involving the carbamate group, influencing solubility and melting point .
- Polymorphism Screening: Conduct slurry experiments in ethanol/water to identify stable crystalline forms.
Basic: How to validate synthetic yield and purity for reproducibility?
Methodological Answer:
- Yield Optimization: Monitor reaction progress by TLC (Rf = 0.4 in ethyl acetate/hexane 3:7) and optimize catalyst loading (e.g., 5 mol% Pd for cross-coupling) .
- QC Workflow: Combine HPLC (retention time: ~8.2 min) with ¹H NMR integration of diagnostic peaks (e.g., methyl ester singlet at δ 3.8 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
